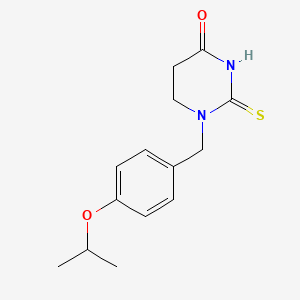

Tetrahydro-1-((4-(1-methylethoxy)phenyl)methyl)-2-thioxo-4(1H)-pyrimidinone

Description

Properties

CAS No. |

55383-89-6 |

|---|---|

Molecular Formula |

C14H18N2O2S |

Molecular Weight |

278.37 g/mol |

IUPAC Name |

1-[(4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |

InChI |

InChI=1S/C14H18N2O2S/c1-10(2)18-12-5-3-11(4-6-12)9-16-8-7-13(17)15-14(16)19/h3-6,10H,7-9H2,1-2H3,(H,15,17,19) |

InChI Key |

YBIZXXLWJOAOBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN2CCC(=O)NC2=S |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Catalyst: Trifluoroacetic acid (TFA) is used in catalytic amounts (0.02–0.03 mL per reaction scale).

- Temperature: The reaction is conducted at moderate heating, typically between 60°C and 75°C.

- Time: The condensation proceeds to completion within 2.5 to 3 hours.

- Solvent: Alcoholic solvents such as ethanol or mixtures with acetylacetone are used to dissolve reactants and facilitate the reaction.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) using UV detection at 254 nm.

Stepwise Procedure

- Dissolution of Thiourea: Thiourea is dissolved in a mixture of acetylacetone and ethanol in a specific ratio (commonly 5:1 or 6:1).

- Addition of β-Diketone: The β-diketone or β-ketoester is added dropwise to the thiourea solution under stirring.

- Addition of Aldehyde: After 5 minutes of stirring, the substituted benzaldehyde (e.g., 4-(1-methylethoxy)benzaldehyde) is added.

- Catalyst Addition: After 30 minutes of stirring, trifluoroacetic acid is added to catalyze the condensation.

- Heating: The reaction mixture is heated at 60–75°C for 2.5–3 hours.

- Workup: Upon completion, the reaction mixture is evaporated to remove solvents, and the residue is purified by recrystallization from ethanol to yield the target tetrahydropyrimidinethione as white crystalline solids.

Reaction Scheme

The reaction can be summarized as:

Thiourea + 4-(1-methylethoxy)benzaldehyde + β-diketone (e.g., acetylacetone)

→ (TFA catalyst, EtOH, 60-75°C) → this compound

Research Findings and Yields

| Entry | Thiourea (mol) | β-Diketone (mol) | Aldehyde (mol) | Catalyst (mL) | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 0.02 | 0.02 (acetylacetone) | 0.02 (4-(1-methylethoxy)benzaldehyde) | 0.02 | 60-65 | 2.5 | 50-75 | ~210 | White crystalline solid |

| 2 | 0.01 | 0.01 (ethyl acetoacetate) | 0.01 (4-(1-methylethoxy)benzaldehyde) | 0.03 | 55-60 | 3 | 50-70 | ~215 | High purity product |

| 3 | 0.02 | 0.02 (diethyl malonate) | 0.02 (4-(1-methylethoxy)benzaldehyde) | 0.02 | 65-70 | 2.5 | 60-75 | ~211 | Efficient synthesis |

Note: The exact melting points and yields may vary slightly depending on the substituents and reaction scale.

Mechanistic Insights

- The reaction proceeds via initial formation of an imine intermediate between the aldehyde and thiourea.

- Subsequent nucleophilic attack by the β-diketone leads to cyclization forming the tetrahydropyrimidinethione ring.

- Acid catalysis by trifluoroacetic acid facilitates protonation steps and stabilizes intermediates, enhancing reaction rate and yield.

- The sulfur atom from thiourea is incorporated at the 2-position of the pyrimidinone ring as a thioxo group.

Advantages of the Method

- One-pot synthesis: The three-component condensation allows for efficient assembly of the heterocyclic core in a single step.

- Mild conditions: Moderate temperatures and catalytic acid avoid harsh conditions.

- Good yields: Typically 50–75% yields are obtained.

- Versatility: The method tolerates various substituted benzaldehydes, including 4-(1-methylethoxy)phenyl derivatives, allowing structural diversity.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Reactants | Thiourea, substituted benzaldehyde, β-diketone |

| Catalyst | Trifluoroacetic acid (0.02–0.03 mL) |

| Solvent | Ethanol or ethanol/acetylacetone mixture |

| Temperature | 60–75 °C |

| Reaction time | 2.5–3 hours |

| Yield | 50–75% |

| Product form | White crystalline solid |

| Purification | Recrystallization from ethanol |

Chemical Reactions Analysis

Types of Reactions

NIOSH/MX8960000 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

NIOSH/MX8960000 has a wide range of scientific research applications, including:

Chemistry: The compound is used in various chemical reactions and studies to understand its properties and behavior.

Biology: It is employed in biological research to study its effects on living organisms and cellular processes.

Industry: NIOSH/MX8960000 is used in industrial processes, such as manufacturing and quality control, to ensure the safety and efficacy of products.

Mechanism of Action

The mechanism of action of NIOSH/MX8960000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. These interactions can affect various cellular processes, leading to the observed effects of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several pyrimidinone and thioxo-pyrimidinone derivatives. Key analogues include:

Physicochemical Properties

- Solubility: Thioxo-pyrimidinones generally exhibit poor aqueous solubility due to their aromatic cores. Hydramethylnon’s hydrazone side chain improves solubility in organic solvents, critical for its formulation as a bait matrix .

- Stability: The thioxo group in the target compound may confer susceptibility to oxidation, whereas Hydramethylnon’s trifluoromethylphenyl groups enhance stability under environmental conditions .

Biological Activity

Tetrahydro-1-((4-(1-methylethoxy)phenyl)methyl)-2-thioxo-4(1H)-pyrimidinone, commonly referred to by its CAS number 55383-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrimidinone core and various substituents, suggests diverse interactions with biological systems, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 278.37 g/mol. The compound features a thioxo group, which enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 278.37 g/mol |

| Melting Point | 149-150 °C |

| Density | 1.23 g/cm³ (predicted) |

| pKa | 10.90 (predicted) |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Antiviral Properties : Similar compounds have demonstrated activity against viral pathogens.

- Anticancer Effects : Notably, the compound has shown tumorigenic activity in rodent models, suggesting it may possess anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioxo group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Proliferation Modulation : Studies on structurally similar compounds indicate effects on cell cycle regulation and apoptosis, which are critical in cancer therapy.

- Electrophilic Interactions : The electron-rich aromatic ring can participate in electrophilic substitution reactions, interacting with nucleophilic sites in biological molecules.

Case Studies and Research Findings

A review of relevant literature reveals several studies that have investigated the biological activity of related pyrimidinone derivatives:

- Anticancer Studies : In a study published in the Pharmaceutical Chemistry Journal, tetrahydro-pyrimidinones were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various pyrimidinone derivatives against Gram-positive and Gram-negative bacteria. Tetrahydro-1-((4-(1-methylethoxy)phenyl)methyl)-2-thioxo showed promising results, particularly against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.